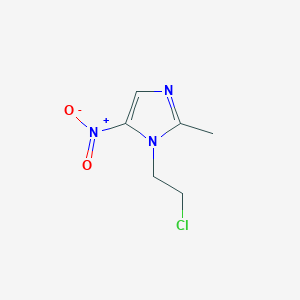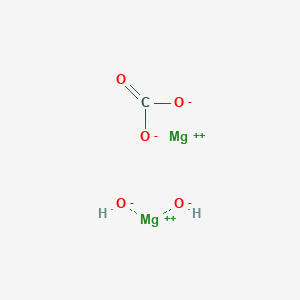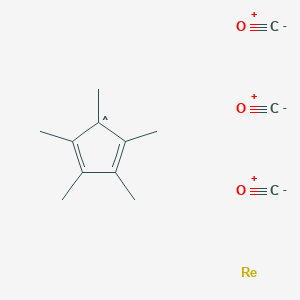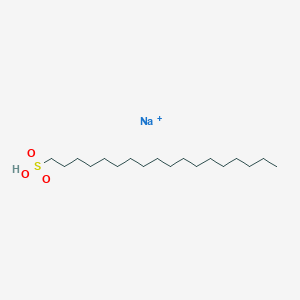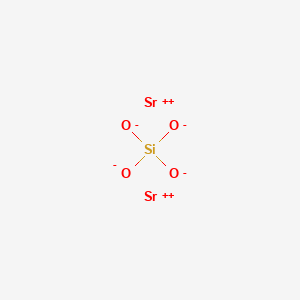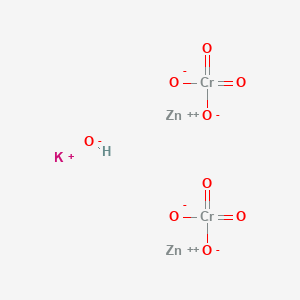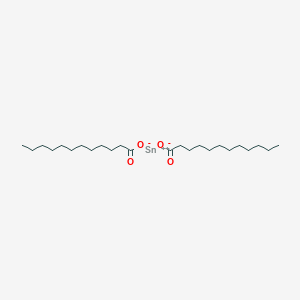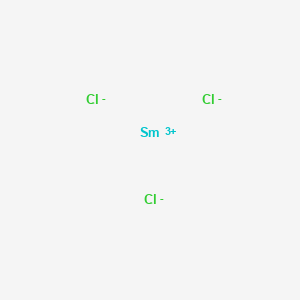
Samarium(3+);trichlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Samarium trichloride has several scientific research applications:
Preparation of Samarium Metal: It is used in the preparation of samarium metal, which is essential in the production of magnets.
Catalysis: It serves as a catalyst in various chemical reactions, including the cracking of crude petroleum.
Optical Applications: Samarium trichloride is used in the production of infrared-absorbing glass and lasers.
Nuclear Industry: It is utilized in neutron capture masers and has applications in the nuclear industry.
Wirkmechanismus
Target of Action
Samarium(3+);trichloride, also known as Samarium trichloride, is an inorganic compound of samarium and chloride . It is primarily used in laboratories for research on new compounds of samarium .
Mode of Action
It is known that the sm3+ centres in the compound are nine-coordinate, occupying trigonal prismatic sites with additional chloride ligands occupying the three square faces . This structure may influence its interactions with other compounds in a research setting.
Result of Action
It is used for the synthesis of new samarium compounds , and the results of its action would depend on the specific reactions it is involved in.
Action Environment
The action of Samarium(3+);trichloride can be influenced by environmental factors. For instance, it is a pale yellow salt that rapidly absorbs water to form a hexahydrate, SmCl3.6H2O . This indicates that the presence of water in the environment can significantly affect its state and potentially its reactivity. Furthermore, it decomposes upon boiling , suggesting that high temperatures can influence its stability.
Vorbereitungsmethoden
Samarium trichloride can be synthesized through several methods:
-
Ammonium Chloride Route: : This involves the initial synthesis of ammonium pentachlorosamarium, (NH₄)₂[SmCl₅], from samarium oxide and ammonium chloride at reaction temperatures of 230°C . The pentachloride is then heated to 350-400°C, resulting in the evolution of ammonium chloride and leaving a residue of anhydrous samarium trichloride . [ 10 \text{NH}_4\text{Cl} + \text{Sm}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{SmCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] [ (\text{NH}_4)_2[\text{SmCl}_5] \rightarrow 2 \text{NH}_4\text{Cl} + \text{SmCl}_3 ]
-
Direct Reaction with Hydrochloric Acid: : Samarium metal or samarium carbonate can react with hydrochloric acid to produce samarium trichloride . [ 2 \text{Sm} + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2 ]
Analyse Chemischer Reaktionen
Samarium trichloride undergoes various types of chemical reactions:
Lewis Acid Reactions: As a moderately strong Lewis acid, samarium trichloride can react with bases to form complexes.
Formation of Samarium Compounds: It can react with potassium fluoride to form samarium trifluoride. [ \text{SmCl}_3 + 3 \text{KF} \rightarrow \text{SmF}_3 + 3 \text{KCl} ]
Vergleich Mit ähnlichen Verbindungen
Samarium trichloride can be compared with other samarium compounds such as samarium fluoride, samarium bromide, and samarium oxide . While all these compounds contain samarium, their chemical properties and applications differ. For example, samarium fluoride is used in the production of optical materials, whereas samarium oxide is used in ceramics and glass .
Similar Compounds
- Samarium fluoride (SmF₃)
- Samarium bromide (SmBr₃)
- Samarium oxide (Sm₂O₃)
- Samarium iodide (SmI₂)
Eigenschaften
CAS-Nummer |
10361-82-7 |
|---|---|
Molekularformel |
Cl3Sm |
Molekulargewicht |
256.7 g/mol |
IUPAC-Name |
trichlorosamarium |
InChI |
InChI=1S/3ClH.Sm/h3*1H;/q;;;+3/p-3 |
InChI-Schlüssel |
BHXBZLPMVFUQBQ-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Sm+3] |
Kanonische SMILES |
Cl[Sm](Cl)Cl |
Key on ui other cas no. |
10361-82-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



